Renierone
Description
Renierone is an isoquinoline-5,8-dione alkaloid first isolated from the marine sponge Reniera sp. . Its structure, 7-methoxy-1,6-dimethylisoquinoline-5,8-dione (C₁₂H₁₁NO₄), features a fused heterocyclic core with methoxy and methyl substituents . Renierone exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Escherichia coli) .
Properties
CAS No. |
73777-65-8 |
|---|---|
Molecular Formula |
C17H17NO5 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(7-methoxy-6-methyl-5,8-dioxoisoquinolin-1-yl)methyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C17H17NO5/c1-5-9(2)17(21)23-8-12-13-11(6-7-18-12)14(19)10(3)16(22-4)15(13)20/h5-7H,8H2,1-4H3/b9-5+ |
InChI Key |
JGSPEFLRDJUZIE-UITAMQMPSA-N |
SMILES |
CC=C(C)C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)OC |
Isomeric SMILES |
C/C=C(\C)/C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)OC |
Canonical SMILES |
CC=C(C)C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Renierone; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Renierone typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . This method provides excellent yields and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
The compound Renierone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
The compound Renierone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Renierone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Isoquinoline Alkaloids
Renierol and Derivatives
- Renierol (195) : Isolated from Xestospongia caycedoi, Renierol lacks the 7-methoxy group of Renierone. This structural difference correlates with reduced antimicrobial potency but enhanced solubility .
- Renierol Acetate (197) and Propionate (198) : These esters, derived from Renierol, show improved stability and moderate cytotoxicity against cancer cell lines (IC₅₀ = 8–12 µM) .
N-Formyl-1,2-Dihydrorenierones (99, 100)
These hydrogenated derivatives exhibit dual activity:
- Antimicrobial: MIC = 5–10 µg/mL against S. aureus .
- Anti-mitotic: Inhibition of sea urchin egg cell division at 20 µM .
Mimosamycin
A related isoquinoline alkaloid, Mimosamycin shares Renierone’s core structure but lacks methyl groups. It demonstrates stronger anti-tumor activity (IC₅₀ = 2.5 µM in HeLa cells) via microtubule destabilization .
Naphthoquinones and Quinones
Alkannin
A naphthoquinone from plant sources, Alkannin generates reactive oxygen species (ROS) to kill MRSA (MIC₅₀ = 4 µg/mL) . Unlike Renierone, it lacks activity against Gram-negative bacteria due to poor penetration through LPS layers .
Cribostatin and Lavendermycin
Bioactivity Data Comparison
Table 1: Antimicrobial and Cytotoxic Profiles
Table 2: Structural Modifications and Impact on Activity
Mechanistic Insights
- Antimicrobial Action: Renierone disrupts bacterial membranes via hydrophobic interactions, leveraging its methoxy and methyl groups for lipid bilayer penetration . In contrast, naphthoquinones like Alkannin rely on redox cycling to generate cytotoxic ROS .
- Anti-Cancer Potential: While Renierone’s NFκB inhibition reduces inflammation-driven tumorigenesis , Renieramycins and Mimosamycin directly target microtubules or DNA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
